
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CTAP, is a small molecule antagonist of the mu-opioid receptor. It is a potent and selective antagonist that has been widely used in scientific research to study the role of the mu-opioid receptor in various physiological processes.
Mechanism of Action
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of the effects of mu-opioid receptor agonists on pain and reward-related behaviors.
Biochemical and Physiological Effects:
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of mu-opioid receptor-mediated G-protein activation, the modulation of synaptic transmission in the central nervous system, and the inhibition of the release of various neurotransmitters.
Advantages and Limitations for Lab Experiments
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, it is important to note that N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide may have off-target effects and may not completely block the effects of mu-opioid receptor agonists in all experimental systems.
Future Directions
There are a number of future directions for research involving N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more selective and potent mu-opioid receptor antagonists that can be used to study the role of this receptor in various physiological processes. Another area of interest is the use of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide and other mu-opioid receptor antagonists in the development of new treatments for pain and addiction. Finally, there is ongoing research into the potential therapeutic applications of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide in various disease states, including cancer and inflammation.
Synthesis Methods
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the condensation of 3-cyano-5-methyl-4-phenyl-2-thiophenecarboxylic acid with 1-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding amide.
Scientific Research Applications
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological processes, including pain, addiction, and reward. It has been shown to block the effects of mu-opioid receptor agonists, such as morphine, on pain and reward-related behaviors.
properties
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-15(12-6-4-3-5-7-12)13(10-18)17(23-11)20-16(22)14-8-9-19-21(14)2/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGVNUZECOEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

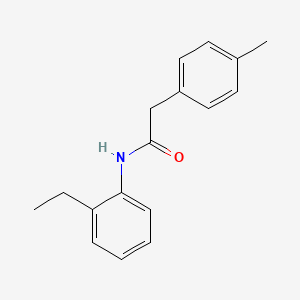
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)

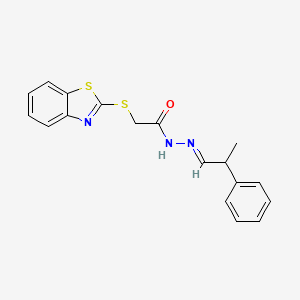

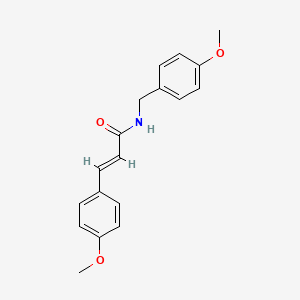
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)

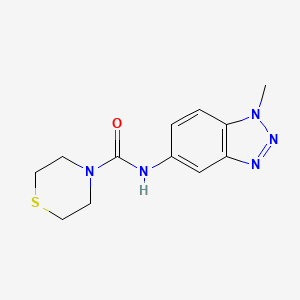
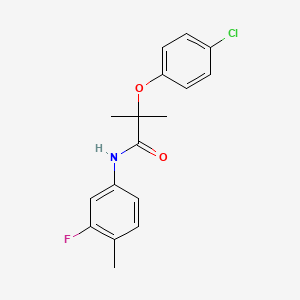
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![4-[(2-pyridinylthio)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5871781.png)
![N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5871784.png)
![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)